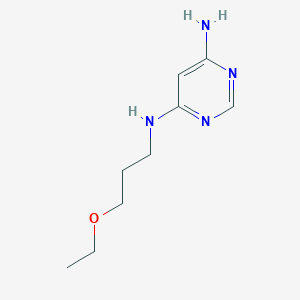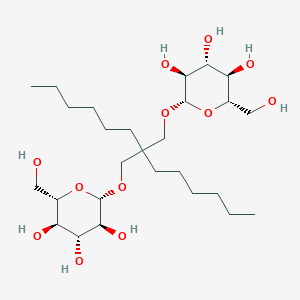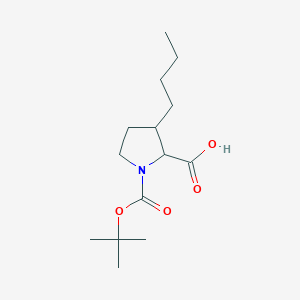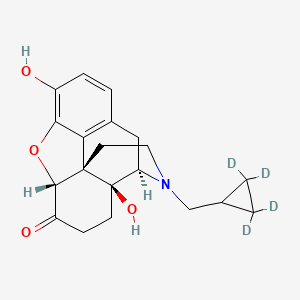![molecular formula C13H23NO3 B1469983 2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid CAS No. 1469001-72-6](/img/structure/B1469983.png)
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid
Vue d'ensemble
Description
EBPA is a piperidine derivative. It has the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol.
Molecular Structure Analysis
The molecular structure of EBPA consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an acetic acid moiety, and a 2-Ethylbutanoyl group.Mécanisme D'action
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid is believed to act on various biochemical pathways in the body. It has been found to bind to the enzyme acetyl-CoA synthetase, which is involved in the synthesis of fatty acids and other lipids. It has also been found to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. Additionally, it has been found to inhibit the activity of cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines, and to reduce the levels of inflammatory compounds in the body. It has also been found to reduce the levels of cholesterol and triglycerides in the blood, and to reduce the levels of certain hormones, such as cortisol and testosterone. Additionally, it has been found to reduce the levels of certain neurotransmitters, such as dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. Additionally, it is relatively non-toxic and has a low potential for causing side effects. On the other hand, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid in scientific research. One potential future direction is in the development of novel compounds with potential therapeutic applications, such as inhibitors of enzymes involved in the metabolism of drugs and other compounds. Additionally, it could be used in the development of new drugs to treat diseases, such as cancer, cardiovascular diseases, and metabolic disorders. Furthermore, it could be used in the development of new compounds to treat inflammation, and to reduce the levels of certain hormones, such as cortisol and testosterone. Finally, it could be used in the development of new compounds to reduce the levels of certain neurotransmitters, such as dopamine and norepinephrine.
Applications De Recherche Scientifique
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid is used in a variety of scientific research applications, including drug discovery, chemical biology, and biochemistry. It has been used in the synthesis of novel compounds with potential therapeutic applications, and has been found to inhibit the growth of certain cancer cell lines. It has also been used in the synthesis of inhibitors of enzymes involved in the metabolism of drugs and other compounds.
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(2-ethylbutanoyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-11(4-2)13(17)14-7-5-10(6-8-14)9-12(15)16/h10-11H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIJOFBQAAGODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469914.png)
![1-[(propylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469915.png)




